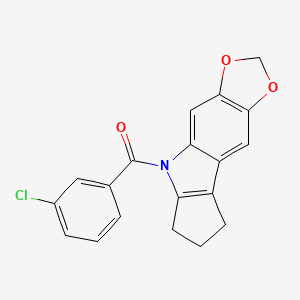
1-Benzyl-4-bromo-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-bromo-3-methylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.
Métodos De Preparación
The synthesis of 1-Benzyl-4-bromo-3-methylpiperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Methylation: The methyl group is added through alkylation reactions using methyl iodide or similar reagents
Industrial production methods often involve continuous flow reactions to enhance yield and efficiency. These methods utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Análisis De Reacciones Químicas
1-Benzyl-4-bromo-3-methylpiperidine undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form amines.
Cyclization: Under specific conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate . Major products formed from these reactions include various substituted piperidines and complex heterocycles .
Aplicaciones Científicas De Investigación
1-Benzyl-4-bromo-3-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-bromo-3-methylpiperidine involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It inhibits certain enzymes involved in metabolic pathways, affecting cellular processes.
The molecular targets include G-protein coupled receptors and ion channels, which play crucial roles in signal transduction pathways .
Comparación Con Compuestos Similares
1-Benzyl-4-bromo-3-methylpiperidine can be compared with other piperidine derivatives:
1-Benzyl-4-methylpiperidine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-3-methylpiperidine: Lacks the benzyl group, affecting its binding affinity and biological activity.
1-Benzyl-3-methylpiperidine: Similar structure but different substitution pattern, leading to varied chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H18BrN |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
1-benzyl-4-bromo-3-methylpiperidine |
InChI |
InChI=1S/C13H18BrN/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
Clave InChI |
JLHVUHRNSOSKDP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCC1Br)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)



![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)







![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
